9-(iodomethyl)-9H-fluorene
CAS No.: 73283-56-4
Cat. No.: VC3907540
Molecular Formula: C14H11I
Molecular Weight: 306.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73283-56-4 |
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Molecular Formula | C14H11I |
Molecular Weight | 306.14 g/mol |
IUPAC Name | 9-(iodomethyl)-9H-fluorene |
Standard InChI | InChI=1S/C14H11I/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Standard InChI Key | BHQICIZVRTZFMD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI |
Introduction
Structural and Chemical Identity
Molecular Framework and Nomenclature
9-(Iodomethyl)-9H-fluorene (IUPAC name: 9-(iodomethyl)-9H-fluorene) features a fluorene backbone substituted at the 9-position with an iodomethyl (-CH₂I) group. The parent fluorene molecule (C₁₃H₁₀) exhibits a planar structure with a central sp³-hybridized carbon bridging two aromatic rings . Substitution at the 9-position is sterically and electronically favorable due to the partial saturation of the bridging carbon, which enhances reactivity toward electrophilic and nucleophilic agents .
Key Structural Features:
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Molecular Formula: C₁₄H₁₁I
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Molecular Weight: 306.14 g/mol (calculated).
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Hybridization: The bridging carbon adopts sp³ hybridization, while the fused benzene rings retain aromatic sp² characteristics.
Synthetic Pathways
Halogenation of 9-Methylfluorene
A plausible route to 9-(iodomethyl)-9H-fluorene involves the halogenation of 9-methylfluorene. Bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions yields 9-(bromomethyl)-9H-fluorene, which can undergo subsequent halogen exchange with sodium iodide (NaI) in acetone via an SN2 mechanism :
This method parallels the synthesis of 9-isopropylfluorene, where steric effects at the 9-position are managed through controlled reaction conditions .
Hydroxymethylation Followed by Iodination
An alternative approach leverages the hydroxymethylation of fluorene, as detailed in Patent WO2016193215A1 . Fluorene reacts with paraformaldehyde in dimethyl sulfoxide (DMSO) catalyzed by sodium methoxide to form 9,9-bis(hydroxymethyl)fluorene. Selective mono-iodination of the hydroxymethyl group could be achieved using hydroiodic acid (HI) or iodine with triphenylphosphine (PPh₃):
This method reduces solvent consumption compared to traditional approaches, aligning with the patent’s emphasis on process efficiency .
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for 9-(iodomethyl)-9H-fluorene are scarce, comparisons to analogous compounds suggest:
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Melting Point: Estimated range: 120–140°C (higher than fluorene’s 111–114°C due to iodine’s polarizability) .
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Boiling Point: ~350–370°C (extrapolated from 9-isopropylfluorene’s 293.6°C) .
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Solubility: Low polarity due to the aromatic backbone; soluble in toluene, dichloromethane, and tetrahydrofuran (THF).
Spectroscopic Characteristics
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¹H NMR: The iodomethyl group (-CH₂I) would resonate as a singlet near δ 4.0–4.5 ppm, with deshielding due to the electronegative iodine.
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¹³C NMR: The bridging carbon (C-9) appears near δ 40–50 ppm, while the iodomethyl carbon resonates at δ 15–20 ppm .
Reactivity and Applications
Nucleophilic Substitution
The iodomethyl group serves as an excellent leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, alkoxides). This reactivity is critical in synthesizing fluorene-based ligands or polymers:
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), facilitating the construction of extended π-conjugated systems for optoelectronic materials . For instance, reacting 9-(iodomethyl)-9H-fluorene with arylboronic acids could yield diarylmethane derivatives.
Catalytic and Materials Science Applications
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Ziegler-Natta Catalysts: Fluorene derivatives are electron donors in olefin polymerization catalysts. The iodomethyl group’s electron-withdrawing nature may modulate catalyst activity .
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Organic Light-Emitting Diodes (OLEDs): Iodine’s heavy atom effect enhances spin-orbit coupling, potentially improving phosphorescence efficiency.
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